Methyl 3,5-dimethylpyrazine-2-carboxylate
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Overview
Description
Methyl 3,5-dimethylpyrazine-2-carboxylate is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethylpyrazine-2-carboxylate typically involves the condensation of amino-acetone molecules, resulting in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to 2,5-dimethylpyrazine . The specific reaction conditions and reagents used in this process can vary, but common methods include the use of solid alumina and room temperature conditions for the initial cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can occur at the methyl groups or the carboxylate group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized pyrazine derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Methyl 3,5-dimethylpyrazine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3,5-dimethylpyrazine-2-carboxylate is not well-documented. as a nitrogen-containing heterocycle, it likely interacts with various molecular targets and pathways in biological systems. The specific interactions and pathways would depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: A simpler derivative of pyrazine with similar chemical properties.
Methyl 5-methylpyrazine-2-carboxylate: Another methylated pyrazine derivative with different substitution patterns.
3-Ethyl-2,5-dimethylpyrazine: A related compound with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3,5-dimethylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 3,5-dimethylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-9-7(6(2)10-5)8(11)12-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRUIQFXPZYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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